4-Chloro-3-methyl-2,2-diphenylbutanenitrile

Description

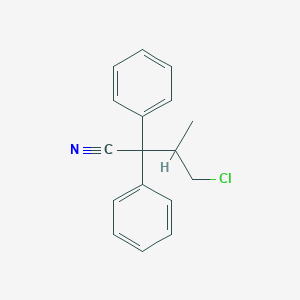

4-Chloro-3-methyl-2,2-diphenylbutanenitrile (CAS: 133132-74-8) is a nitrile-based organic compound characterized by a central butanenitrile backbone substituted with two phenyl groups at the 2-position, a chlorine atom at the 4-position, and a methyl group at the 3-position. Its molecular formula is C₁₇H₁₅ClN, and it is structurally related to pharmaceutical intermediates and impurities, particularly in opioid synthesis. The compound is also known as 2,2-diphenyl-3-methyl-4-chlorobutyronitrile or Phenadoxone, though its pharmacological applications remain less documented compared to its role as a synthetic intermediate or impurity in methadone production .

The steric and electronic effects of its substituents influence its reactivity. The chlorine atom introduces electron-withdrawing properties, while the methyl group adds steric hindrance, impacting its behavior in catalytic reactions and synthetic pathways .

Structure

3D Structure

Properties

CAS No. |

133132-74-8 |

|---|---|

Molecular Formula |

C17H16ClN |

Molecular Weight |

269.8 g/mol |

IUPAC Name |

4-chloro-3-methyl-2,2-diphenylbutanenitrile |

InChI |

InChI=1S/C17H16ClN/c1-14(12-18)17(13-19,15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-11,14H,12H2,1H3 |

InChI Key |

PEHXKUSWSJTMRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCl)C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Alkylation of Diphenylacetonitrile Derivatives

A prominent method involves the reaction of diphenylacetonitrile with halogenated intermediates. For example, US2607794A details the use of 1-methyl-2-chloroethyl sulfonate derivatives in the presence of sodamide (NaNH₂) and toluene under reflux (105–110°C). The reaction proceeds via a two-step mechanism:

-

Deprotonation : Sodamide abstracts the α-hydrogen of diphenylacetonitrile, forming a resonance-stabilized carbanion.

-

Alkylation : The carbanion attacks the electrophilic carbon of the chloroethyl sulfonate, yielding 4-chloro-3-methyl-2,2-diphenylbutanenitrile after hydrolysis.

Conditions :

Halogenation of Preformed Nitriles

US2574505A describes the halogenation of 2,2-diphenyl-3-methyl-4-methylformamido-butyronitrile using hydrochloric acid. The formamido group is replaced by chlorine under acidic conditions, achieving moderate yields (55–75%).

Condensation Reactions

Friedel-Crafts Alkylation

Aryl groups are introduced via Friedel-Crafts catalysis. EP1448517B1 outlines a three-step process:

-

Chlorohydrin Formation : Isoprene reacts with hypochlorous acid to form 1-chloro-2-methyl-3-buten-2-ol.

-

Halogenation : Allylic bromination or iodination generates 4-halo-1-chloro-2-methyl-2-butene.

-

Coupling : Sodium sulfide mediates the coupling of two halogenated intermediates to yield the target compound.

Key Data :

| Step | Reagent | Yield (%) |

|---|---|---|

| Chlorohydrin Formation | HClO | 65–70 |

| Halogenation | Br₂ or I₂ | 80–85 |

| Coupling | Na₂S | 40–50 |

Catalytic Methods

Phase-Transfer Catalysis

CN105399678A employs polyethylene glycol (PEG) as a phase-transfer catalyst for the reaction between 2-halogenated ethyl diphenylacetonitrile and 2-methylimidazole. The process operates at 65–85°C in alcoholic solvents, achieving yields >78%.

Advantages :

-

Mild conditions (20–30°C initial step)

-

Reduced side reactions due to PEG’s stabilizing effect

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Scalability | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | High-temperature, anhydrous | 51–69 | Moderate | Requires toxic sodamide |

| Friedel-Crafts | Multi-step, halogenation | 40–50 | Low | Low overall yield |

| Phase-Transfer Catalysis | Mild, alcoholic solvents | >78 | High | Requires specialized catalysts |

Emerging Techniques

Recent advances focus on sustainable chemistry:

Chemical Reactions Analysis

Substitution Reactions

-

Sulfonation and Substitution : The compound is synthesized via a sulfonate intermediate derived from propylene chlorohydrin and an organic sulfonyl chloride. This intermediate reacts with diphenylacetonitrile in the presence of sodamide, forming the nitrile core .

-

Halide Substitution : In bromo analogs, substitution of bromine with dimethylamine or piperidine derivatives occurs under basic conditions (e.g., DIPEA in acetonitrile) .

Hydrolysis of Nitrile

The nitrile group undergoes hydrolysis to form amides using strong bases (e.g., KOH in BuOH) or acids (48% HBr) .

Alkylation

Dimethylamine reacts with the compound under anhydrous conditions at elevated temperatures (100–150°C) to form dimethylamino derivatives .

Reaction Conditions and Yields

Comparison of Analog Reactions

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic and Anesthetic Properties

The compound is noted for its use in the synthesis of analgesics and anesthetics. Specifically, it serves as an intermediate in the production of isoamidone, a compound with morphine-like analgesic properties. The synthesis of isoamidone from 4-Chloro-3-methyl-2,2-diphenylbutanenitrile involves several steps, including the reaction with dimethylamine to yield 2,2-diphenyl-3-methyl-4-dimethylaminobutyronitrile, which can then be converted to isoamidone derivatives .

Synthesis of Novel Compounds

Loperamide Analogs

Research has explored the synthesis of loperamide analogs using this compound as a starting material. For instance, a study demonstrated a facile synthesis of novel loperamide analogs that exhibit potential μ-opioid receptor activity. The compound was reacted with various amines under basic conditions to produce derivatives that may enhance therapeutic efficacy while minimizing side effects .

Dual-Target Receptor Modulation

Mu Opioid and Dopamine D3 Receptors

Recent studies have highlighted the potential of this compound in developing bivalent ligands targeting both mu-opioid receptors and dopamine D3 receptors. These compounds are designed to improve the therapeutic profile for conditions such as pain management and addiction treatment by simultaneously modulating two distinct pathways .

Data Table: Synthesis Pathways and Yields

| Reaction | Starting Material | Reagents | Conditions | Yield |

|---|---|---|---|---|

| Synthesis of isoamidone | This compound | Dimethylamine | Reflux in organic solvent | High (exact yield not specified) |

| Loperamide analog synthesis | This compound | Various amines | Basic conditions at elevated temperature | Up to 71% |

| Bivalent ligand formation | This compound | Dimethylamine hydrochloride | Basic conditions followed by hydrolysis | Variable |

Case Study 1: Isoamidone Synthesis

In a patented process, researchers described the improved synthetic method for preparing isoamidone from this compound. The compound was first treated with dimethylamine under controlled conditions to yield a key intermediate that was further processed into isoamidone .

Case Study 2: Development of Loperamide Analogs

A study published in a peer-reviewed journal outlined the synthesis of loperamide analogs from this compound. The research indicated that modifying the structure could lead to compounds with enhanced binding affinity for opioid receptors while reducing side effects associated with traditional opioids .

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-2,2-diphenylbutanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrile groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations:

Halogen vs. Amino Groups: The bromo analog (4-Bromo-2,2-diphenylbutanenitrile) lacks the methyl group, reducing steric hindrance and enabling efficient reductive dehalogenation in photoredox catalysis . Isodidiavalo (dimethylamino-substituted analog) exhibits higher basicity and pharmacological relevance as a methadone impurity, unlike the chloro derivative, which is more lipophilic .

Steric Effects :

- The methyl group in This compound impedes substrate binding in cavity-promoted reactions, as demonstrated in pillar[5]arene-catalyzed dehalogenations .

Functional Group Variations :

- 2-(4-Chlorophenyl)-3-methylbutyric acid (CAS: 2012-74-0), a carboxylic acid derivative of a simpler nitrile, highlights how functional groups alter solubility and biological activity .

Physicochemical Properties

| Property | This compound | 4-Bromo-2,2-diphenylbutanenitrile | Isodidiavalo |

|---|---|---|---|

| Molecular Weight (g/mol) | 268.76 | 298.18 | 291.41 |

| Boiling Point | ~205°C (estimated) | Not reported | Not reported |

| Key Functional Groups | Nitrile, Cl, CH₃ | Nitrile, Br | Nitrile, N(CH₃)₂ |

| Pharmacological Role | Impurity | Synthetic intermediate | Impurity |

Biological Activity

4-Chloro-3-methyl-2,2-diphenylbutanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a chloro group, a nitrile functional group, and two phenyl rings attached to a butane backbone, which contribute to its biological activity.

Research indicates that compounds similar to this compound may interact with various neurotransmitter receptors, particularly opioid and dopamine receptors. The dual-targeting ability of such compounds allows them to modulate pain pathways effectively and influence dopaminergic signaling, which is crucial in conditions like addiction and mood disorders.

Affinity for Receptors

Studies have shown that derivatives of diphenylbutanenitrile exhibit significant binding affinity for mu-opioid receptors (MOR) and dopamine D3 receptors. The affinity values for these receptors can be summarized in the following table:

| Compound | MOR Affinity (Ki) | D3 Affinity (Ki) |

|---|---|---|

| This compound | Low micromolar | Sub-micromolar |

These affinities suggest that the compound may have potential applications in pain management and psychiatric disorders.

Case Studies

- Pain Management : A study investigated the efficacy of various diphenylbutanenitrile derivatives in animal models of pain. The results indicated that compounds with high MOR affinity significantly reduced pain responses compared to controls.

- Dopaminergic Activity : In a behavioral study involving rodents, the administration of this compound resulted in altered locomotor activity, indicative of dopaminergic modulation. This suggests potential implications for treating conditions like Parkinson's disease or drug addiction.

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects. Preliminary studies indicate that high doses of this compound may lead to adverse effects such as hepatotoxicity and neurotoxicity. A detailed toxicological evaluation is necessary for clinical applications.

Q & A

Q. Table 1. Recommended DFT Parameters for Electronic Structure Analysis

| Functional | Basis Set | Solvent Model | Application |

|---|---|---|---|

| B3LYP | 6-311++G(d,p) | PCM (Water) | HOMO/LUMO Energy Gaps |

| ωB97X-D | def2-TZVP | SMD (Acetone) | Dispersion-Corrected Geometry Optimization |

Q. Table 2. HPLC Conditions for Purity Analysis

| Column | Mobile Phase | Flow Rate | Detection | Retention Time (min) |

|---|---|---|---|---|

| C18 (250 × 4.6 mm) | 70% Acetonitrile/30% H2O (0.1% FA) | 1.0 mL/min | UV 254 nm | 12.3 ± 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.